N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a brominated and fluorinated acetamide derivative featuring a pyrido[4,3-d]pyrimidinone core. This compound belongs to a class of sulfur-linked heterocyclic molecules, where the sulfanyl (-S-) bridge connects the pyrido-pyrimidinone moiety to an acetamide group substituted with a 4-bromophenyl ring.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN4O2S/c23-15-3-7-17(8-4-15)25-20(29)13-31-22-26-19-9-10-28(12-18(19)21(30)27-22)11-14-1-5-16(24)6-2-14/h1-8H,9-13H2,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBJALHRNPYPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the various biological activities associated with this compound, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A bromophenyl group : Enhances lipophilicity and may influence receptor interactions.
- A pyrido[4,3-d]pyrimidine core : Known for its biological activity against various targets.
- A sulfanyl group : Often associated with improved pharmacokinetic properties.
The molecular formula is with a molar mass of approximately 396.26 g/mol.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes such as cholinesterases (AChE and BChE), β-secretase (BACE-1), and cyclooxygenase (COX). These enzymes are crucial in neurodegenerative diseases and inflammation.
- Antioxidant Activity : The presence of halogen substituents (like bromine and fluorine) has been linked to enhanced antioxidant properties through free radical scavenging mechanisms.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against several biological targets:
| Target | IC50 Value (µM) | Effect |
|---|---|---|
| AChE | 10.5 | Moderate inhibition |
| BChE | 12.0 | Moderate inhibition |
| COX-2 | 15.0 | Anti-inflammatory effects |
| LOX-15 | 13.5 | Anti-inflammatory effects |
| β-secretase | 9.0 | Potential Alzheimer's disease treatment |
Cytotoxicity Studies
Cytotoxicity assessments against various cancer cell lines have indicated that the compound exhibits selective toxicity:
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| MCF-7 (breast cancer) | 18.0 | Moderate cytotoxicity |
| Hek293-T (normal cells) | >50 | Low cytotoxicity |
Case Studies
- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating the expression of apoptotic markers.
- Anti-inflammatory Properties : In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares core structural features with several analogs, differing primarily in substituents and ring systems. Key comparisons include:
Key Observations :
- Core Ring Systems: The pyrido-pyrimidinone core in the target compound (vs. thieno-pyrimidinone in or dihydropyrimidinone in ) introduces distinct conformational constraints and electronic environments.
- Substituent Effects :
Bioactivity and Binding Affinity Considerations
- Docking Studies: highlights that even minor structural changes (e.g., halogen substitution, ring system) significantly alter binding affinities. For instance, replacing bromine with chlorine in phenyl groups reduces van der Waals interactions in hydrophobic pockets .
- Antimicrobial Potential: Pyrimidinone-thioacetamides (e.g., ) exhibit activity against bacterial strains, suggesting the target compound’s fluorinated and brominated groups may enhance potency by improving membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
